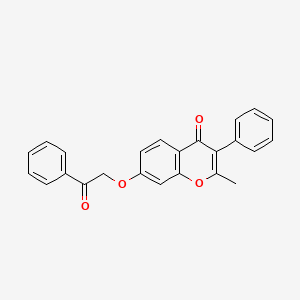
2-methyl-7-(2-oxo-2-phenylethoxy)-3-phenyl-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-7-(2-oxo-2-phenylethoxy)-3-phenyl-4H-chromen-4-one is a complex organic compound with the molecular formula C24H18O5. This compound is part of the chromen-4-one family, which is known for its diverse biological activities and applications in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-7-(2-oxo-2-phenylethoxy)-3-phenyl-4H-chromen-4-one typically involves multi-step organic reactions One common method includes the condensation of 2-hydroxyacetophenone with benzaldehyde derivatives under basic conditions to form the chromen-4-one core
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of organic synthesis, such as batch processing and the use of automated reactors, can be applied to scale up the production if needed.
Analyse Chemischer Reaktionen
Types of Reactions
2-methyl-7-(2-oxo-2-phenylethoxy)-3-phenyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The phenyl and chromen-4-one rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl or chromen-4-one rings.
Wissenschaftliche Forschungsanwendungen
2-methyl-7-(2-oxo-2-phenylethoxy)-3-phenyl-4H-chromen-4-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-methyl-7-(2-oxo-2-phenylethoxy)-3-phenyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-methoxyphenyl)-2-methyl-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one
- 3-(2-methoxyphenoxy)-2-methyl-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one
Uniqueness
2-methyl-7-(2-oxo-2-phenylethoxy)-3-phenyl-4H-chromen-4-one is unique due to its specific substitution pattern on the chromen-4-one core. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized research applications.
Eigenschaften
IUPAC Name |
2-methyl-7-phenacyloxy-3-phenylchromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18O4/c1-16-23(18-10-6-3-7-11-18)24(26)20-13-12-19(14-22(20)28-16)27-15-21(25)17-8-4-2-5-9-17/h2-14H,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNRBFLZJGHCWEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 2-[(5-{[2-(1,4-thiazinan-4-yl)acetyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B2401935.png)
![4-butoxy-N-{[4-(4-fluorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2401936.png)
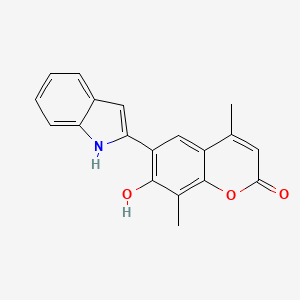
![Methyl 4-(2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate](/img/structure/B2401942.png)
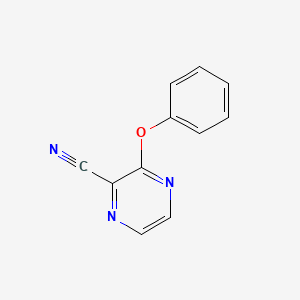
![N-[(1-Aminocycloheptyl)methyl]-2-(1,3-dihydro-2-benzofuran-5-yl)acetamide;hydrochloride](/img/structure/B2401944.png)
![N-{[4-(3-chlorophenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide](/img/structure/B2401945.png)
![1-[(2E)-3-(3-nitrophenyl)prop-2-enoyl]pyrrolidine](/img/structure/B2401946.png)
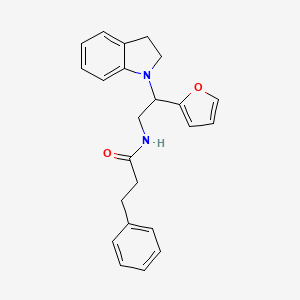
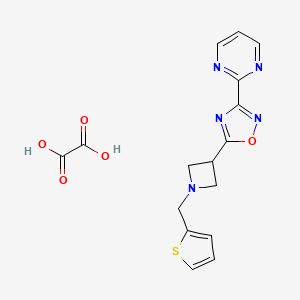
![N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2401951.png)
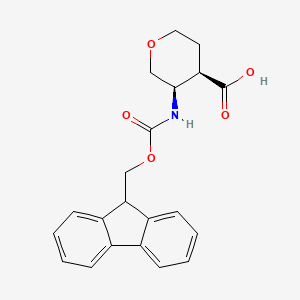
![ethyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2401955.png)
![methyl 4-[({3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazol-4-yl}carbonyl)amino]benzoate](/img/new.no-structure.jpg)
